molecular formula C6H6N2O4 B051374 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-78-8

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B051374
CAS No.: 13138-78-8
M. Wt: 170.12 g/mol
InChI Key: GEGNYFQOFWUIFG-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . One common method involves the use of 2,4,4-trimethoxybutan-1-amine under reflux conditions, which results in the formation of the desired N-acyl derivative of pyrrole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely to be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid, while oxidation of the carboxylic acid group can produce 1-Methyl-4-nitro-1H-pyrrole-2-carboxaldehyde.

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with DNA. The compound binds to specific DNA sequences, inhibiting the synthesis of proteins by interfering with the transcription process . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the nitrogen atom.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the nitro group at the 4-position.

    1-Methyl-4-amino-1H-pyrrole-2-carboxylic acid: Similar structure but has an amino group instead of a nitro group at the 4-position.

Uniqueness

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-methyl-4-nitropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGNYFQOFWUIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371700
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-78-8
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-nitropyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetic anhydride (8 ml, 85 mmol) was treated with nitric acid (1.020 ml, 15.98 mmol) (heating occurred upon addition); the mixture was cooled to RT and slowly added to a suspension of 1-methyl-1H-pyrrole-2-carboxylic acid (2 g, 15.98 mmol) in acetic anhydride (12 ml, 127 mmol) cooled to −30° C. The reaction was stirred at −30° C. for 0.5 hours, then at RT for 20 minutes. The mixture was cooled again to −30° C. to precipitate the desired product. The solid was quickly filtered in a frit funnel cooled in dry ice; after a few minutes at room temperature, the solid became deliquescent and resulted in a thick slurry/solution that was collected in a separate flask. The slurry was cooled at −30° C. and washed twice with a mixture of hexane (5 ml) and (iPr)2O (1 ml). The obtained solid was dried under vacuum, then treated with 2N NaOH till complete dissolution (10 ml) and precipitated again by addition of 37% HCl (20 ml). The solid was filtered, washed with water (10 ml) and finally dried under vacuum for 3 days to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (540 mg, 3.17 mmol, MS/ESI+ 170.9 [MH]+).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (20 mL) was treated with nitric acid (4.0 mL, 70%) and the mixture heated to 50° C. for 15 min then cooled to room temperature, and slowly added to a suspension of 1-methyl-2-pyrrolecarboxylic acid (4 g, 15.98 mmol) in of Ac2O (12 mL) cooled to −25° C. The mixture was stirred at −15° C. for 0.5 hr, then the temperature was allowed to rise to ambient, and stirring was continued for 20 min. The mixture was again cooled to −25° C. and the precipitate collected in a funnel cooled with dry ice, the solid was washed with a small quantity of cold Ac2O (−25° C.). The crystalline solid was taken up in water containing NaOH (1 g). Acidification with the HCl precipitated the pure compound. NMR as previously reported.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (5.0 g, 27.17 mmol) in 120 ml of 1:1 THF/H2O was added 8 g of NaOH in 30 ml of water. The mixture was stirred overnight, concentrated, diluted with water, extracted with EtAc/Hexane (1:1). The aqueous solution was adjusted to pH 3˜4 with 20% H3PO4 and extracted with EtAc (4×60 ml). The organic solutions were combined, dried over MgSO4, filtered, evaporated and crystallized with ethanol/EtAc/Hexane to afford 4.06 g (88%) of the title product. 1H NMR (DMSO) 13.12 (s, 1H), 8.21 (s, 1H), 7.25 (s, 1H), 3.91 (s, 3H); 13C NMR 160.97, 134.01, 129.16, 123.81, 111.38, 37.47; MS m/z−169.1 (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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